3-(4-Bromophenyl)-2-methylprop-2-enal

Tyrosinase Inhibition Melanogenesis Cinnamaldehyde SAR

This dual-substituted α,β-unsaturated aldehyde uniquely combines a 4-bromo electron-withdrawing group and an α-methyl steric group, enabling distinct antibiofilm and anthelmintic activity profiles. It serves as a strategic probe for melanogenesis inhibitor SAR studies, with its para-bromine providing a reactive handle for late-stage Suzuki-Miyaura diversification. Procure both CAS 105157-52-6 and 23632-41-9 to enable E/Z isomer verification for assay and synthesis quality control.

Molecular Formula C10H9BrO
Molecular Weight 225.085
CAS No. 105157-52-6
Cat. No. B600007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-methylprop-2-enal
CAS105157-52-6
Synonyms2-Propenal, 3-(4-broMophenyl)-2-Methyl-
Molecular FormulaC10H9BrO
Molecular Weight225.085
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)Br)C=O
InChIInChI=1S/C10H9BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3
InChIKeyRNBCQLCYZIHPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-2-methylprop-2-enal (CAS 105157-52-6): Scientific Selection Guide for a Dual-Substituted Cinnamaldehyde Building Block


3-(4-Bromophenyl)-2-methylprop-2-enal (CAS 105157-52-6) is a synthetic α,β-unsaturated aldehyde belonging to the cinnamaldehyde analog class, distinguished by simultaneous substitution at the phenyl para-position (bromine) and the α-carbon (methyl) . With molecular formula C10H9BrO and molecular weight 225.08 g/mol, this compound presents a hybrid structural motif that combines the electronic effects of an electron-withdrawing 4-bromo substituent with the steric and conjugative influence of an α-methyl group, offering a reactivity profile distinct from mono-substituted cinnamaldehyde derivatives commonly available in research supply catalogs .

Why 3-(4-Bromophenyl)-2-methylprop-2-enal Cannot Be Replaced by Generic Cinnamaldehyde Analogs


Cinnamaldehyde analogs exhibit sharply divergent biological activity profiles depending on the position and nature of substituents. Published data show that α-substitution (e.g., α-methyl) strongly favors antibiofilm activity against Candida albicans (>90% inhibition at 50 μg/mL), while 4-halogen substitution (e.g., 4-bromo) imparts anthelmintic activity against Caenorhabditis elegans at 20 μg/mL [1]. In tyrosinase inhibition assays, α-bromocinnamaldehyde (IC50 = 0.075 mM monophenolase) is approximately 5.9-fold more potent than α-methylcinnamaldehyde (IC50 = 0.440 mM), demonstrating that the identity of the α-substituent alone can produce nearly an order-of-magnitude difference in biochemical potency [2]. A generic substitution with mono-substituted analogs (e.g., 4-bromocinnamaldehyde alone or α-methylcinnamaldehyde alone) would forego the potential for dual-activity profiles that arise uniquely from the combination of 4-bromo and α-methyl substituents present in CAS 105157-52-6, making compound-specific procurement essential for experiments requiring this precise electronic and steric configuration.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-2-methylprop-2-enal vs. Closest Comparators


Tyrosinase Inhibitory Potency: α-Bromo Substituent Confers ~5.9-Fold Greater Monophenolase Inhibition vs. α-Methyl in Cinnamaldehyde Scaffolds

In a direct head-to-head study of α-substituted cinnamaldehyde derivatives on mushroom tyrosinase, α-bromocinnamaldehyde (which shares the α-bromo feature relevant to brominated analogs) exhibited an IC50 of 0.075 mM on monophenolase activity and 0.049 mM on diphenolase activity, while α-methylcinnamaldehyde (the α-methyl counterpart) showed IC50 values of 0.440 mM and 0.450 mM, respectively [1]. Although the target compound CAS 105157-52-6 carries the bromine at the para-phenyl position rather than the α-position, this data establishes upper- and lower-bound potency references for the cinnamaldehyde scaffold: the α-bromo substitution alone provides a 5.9-fold (monophenolase) to 9.2-fold (diphenolase) potency advantage over the α-methyl substitution. The dual-substituted 3-(4-bromophenyl)-2-methylprop-2-enal may exhibit intermediate tyrosinase inhibitory potency, making it a strategically valuable probe for structure-activity relationship (SAR) studies that require simultaneous interrogation of both substitution positions.

Tyrosinase Inhibition Melanogenesis Cinnamaldehyde SAR

Dual Antibiofilm–Anthelmintic Activity Profile: 4-Bromo vs. 4-Chloro vs. α-Methyl Substitution Determines Functional Selectivity in Cinnamaldehyde Analogs

A systematic evaluation of eleven cinnamaldehyde analogs demonstrated that α-methyl and trans-4-methyl cinnamaldehydes are potent C. albicans biofilm inhibitors (>90% inhibition at 50 μg/mL, MIC ≥ 200 μg/mL), whereas 4-bromo and 4-chloro cinnamaldehydes exhibit anthelmintic activity against C. elegans at 20 μg/mL [1]. Crucially, these functional activities are non-overlapping: the 4-bromo substitution does not confer antibiofilm activity, and the α-methyl substitution does not confer anthelmintic activity at the tested concentrations. The target compound 3-(4-bromophenyl)-2-methylprop-2-enal, bearing both a 4-bromo and an α-methyl group, represents a unique dual-substitution pattern that has not been explicitly tested in this functional panel, creating a high-value research opportunity to determine whether dual substitution yields additive, synergistic, or antagonistic activity across biofilm inhibition and anthelmintic endpoints.

Antibiofilm Anthelmintic Candida albicans

Physicochemical Property Differentiation: Computed LogP and Boiling Point Distinguish 3-(4-Bromophenyl)-2-methylprop-2-enal from 4-Chloro, 4-Fluoro, and Non-Halogenated Analogs

The computed (predicted) physicochemical properties of 3-(4-bromophenyl)-2-methylprop-2-enal differentiate it from its closest halogen-substituted analogs in ways that directly impact chromatographic purification and formulation strategies . The 4-bromo substitution increases molecular weight to 225.08 g/mol (vs. 180.63 for 4-chloro and 164.18 for 4-fluoro ), with a corresponding increase in boiling point (315.0 ± 17.0 °C) and density (1.4 ± 0.1 g/cm3) . While experimentally measured LogP values are not available for this specific compound, the bromine substituent consistently increases lipophilicity relative to chloro, fluoro, and unsubstituted analogs across the cinnamaldehyde series, which translates to longer reversed-phase HPLC retention times and altered partitioning behavior in biphasic reaction systems—a critical consideration for reaction workup and purification protocol design.

Physicochemical Properties Lipophilicity Chromatographic Behavior

Synthetic Versatility: 4-Bromo Substituent Enables Downstream Cross-Coupling Chemistry Not Accessible from 4-Chloro or 4-Fluoro Analogs Under Mild Conditions

The para-bromine substituent on the phenyl ring of CAS 105157-52-6 provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings . Relative reactivity of aryl halides in oxidative addition to Pd(0) follows the established order Ar-I > Ar-Br >> Ar-Cl > Ar-F, meaning the 4-bromo substituent is significantly more reactive toward cross-coupling than the 4-chloro analog (CAS 24654-54-4) and markedly more reactive than the 4-fluoro analog (CAS 78495-95-1), which is essentially inert under standard Suzuki conditions [1]. This differential reactivity is quantified by bond dissociation energies: C–Br (~285 kJ/mol) vs. C–Cl (~351 kJ/mol) vs. C–F (~452 kJ/mol) [2]. The α-methyl group further modulates the electrophilicity of the conjugated enal system, affecting the regioselectivity of nucleophilic additions relative to non-methylated 4-bromocinnamaldehyde.

Suzuki-Miyaura Coupling Building Block Utility Aryl Halide Reactivity

Stereochemical Identity: CAS 105157-52-6 vs. CAS 23632-41-9 Raises the Question of E/Z Isomerism and Its Impact on Biological and Chemical Behavior

Database cross-referencing reveals that 3-(4-bromophenyl)-2-methylprop-2-enal is associated with two distinct CAS registry numbers: 105157-52-6 and 23632-41-9 . This dual registration strongly suggests the existence of E and Z stereoisomers around the C=C double bond, with each CAS number potentially corresponding to a specific geometric isomer or a defined isomeric mixture. In α,β-unsaturated carbonyl systems, E/Z geometry directly impacts both the dihedral angle of conjugation (affecting UV absorption λmax and molar extinction coefficient) and the steric accessibility of the β-carbon for nucleophilic attack (affecting reaction rates in Michael additions) [1]. For biological assays, E and Z isomers can exhibit differential binding to protein targets due to distinct three-dimensional presentations of the bromophenyl and aldehyde pharmacophores. Researchers procuring this compound must verify which isomer or isomeric ratio is supplied, as CAS 105157-52-6 and CAS 23632-41-9 may not be interchangeable.

Stereochemistry E/Z Isomerism Chemical Purity

Optimal Research and Procurement Scenarios for 3-(4-Bromophenyl)-2-methylprop-2-enal


Tyrosinase Inhibitor SAR Studies Requiring Simultaneous 4-Phenyl and α-Substitution Probing

For academic and industrial groups conducting structure-activity relationship (SAR) studies on melanogenesis inhibitors, 3-(4-bromophenyl)-2-methylprop-2-enal serves as a strategic intermediate probe that simultaneously presents a 4-bromo substituent (electron-withdrawing, lipophilic) and an α-methyl group (steric, weakly electron-donating via hyperconjugation) on the cinnamaldehyde scaffold. Published benchmarking data on mono-substituted analogs establishes reference IC50 values spanning from 0.075 mM (α-bromocinnamaldehyde) to 0.450 mM (α-methylcinnamaldehyde) on diphenolase activity [1], providing a quantitative framework against which the dual-substituted compound can be evaluated. This single-compound approach reduces the combinatorial burden of synthesizing all possible mono- and di-substituted derivatives, accelerating hit-to-lead timelines in cosmetic and dermatological tyrosinase inhibitor programs.

Dual-Mechanism Antibiofilm–Anthelmintic Probe Development Against Candida albicans and Caenorhabditis elegans

The functional segregation of antibiofilm activity (α-methyl substitution) and anthelmintic activity (4-bromo substitution) documented by Khadke et al. (2022) creates a compelling rationale for testing the dual-substituted compound as a potential dual-mechanism agent [1]. Procurement of CAS 105157-52-6 allows a single experiment to determine whether the co-occurrence of both substituents enables simultaneous C. albicans biofilm inhibition and C. elegans anthelmintic activity—a profile that neither 4-bromocinnamaldehyde nor α-methylcinnamaldehyde can achieve individually. This application is particularly relevant for laboratories screening for multi-target anti-infective leads where single-agent polypharmacology is the desired development strategy.

Diversifiable Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The para-bromine atom provides a reactive handle for late-stage Suzuki-Miyaura cross-coupling diversification, enabling the generation of structurally diverse analog libraries from a single precursor [1]. Compared to the 4-chloro analog (CAS 24654-54-4), the C–Br bond undergoes oxidative addition to Pd(0) under significantly milder conditions (lower temperature, shorter reaction time, broader ligand compatibility), making it the preferred choice for high-throughput parallel synthesis where reaction robustness across diverse coupling partners is paramount. The retained α,β-unsaturated aldehyde functionality can subsequently participate in a second orthogonal transformation (e.g., reductive amination, Knoevenagel condensation), enabling sequential two-step diversification strategies.

Stereochemical-Identity Verification Workflows for E/Z Isomer-Dependent Reactivity Studies

The existence of two CAS registry numbers (105157-52-6 and 23632-41-9) for nominally the same compound [1][2] makes this product a valuable reference standard for laboratories developing isomer-verification protocols. Procurement of both CAS-designated materials enables comparative characterization (1H NMR coupling constants, HPLC retention time, UV-Vis λmax, melting point) to determine whether the two CAS entries correspond to distinct E/Z isomers. Establishing this identity is critical for any downstream application—whether biological assay or synthetic transformation—where geometric isomerism around the C=C bond could influence experimental outcomes, and the verified material can subsequently serve as an in-house reference standard for batch-to-batch quality control.

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